molecular formula C11H8Cl2N2O B15131907 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

Cat. No.: B15131907
M. Wt: 255.10 g/mol
InChI Key: ASSPVDLCRPJOLZ-UHFFFAOYSA-N
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Description

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one: is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring substituted with a 3,5-dichloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one typically involves the reaction of 3,5-dichloro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-hydroxybenzoic acid
  • 3,5-dichloro-4-methylbenzoic acid
  • 3,5-dichloro-4-methylphenyl)(morpholino)methanone

Uniqueness

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5,10H,1H3

InChI Key

ASSPVDLCRPJOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2C=CC(=O)N=N2)Cl

Origin of Product

United States

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